molecular formula C9H16N2O3 B13325686 Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate

Cat. No.: B13325686
M. Wt: 200.23 g/mol
InChI Key: BMMICNDLOITWKA-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as microwave-assisted derivatization, which significantly reduces reaction time and increases yield. This method involves the use of microwave radiation to accelerate the esterification process, making it more efficient compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, undergoing enzymatic transformations that lead to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate is unique due to its piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate

InChI

InChI=1S/C9H16N2O3/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12/h6-7H,2-5,10H2,1H3,(H,11,12)/t6-,7-/m0/s1

InChI Key

BMMICNDLOITWKA-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H](C[C@@H]1CCCNC1=O)N

Canonical SMILES

COC(=O)C(CC1CCCNC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.